N~1~-(2-Methylphenyl)glycinamide hydrobromide
Description
N¹-(2-Methylphenyl)glycinamide hydrobromide is a glycinamide derivative characterized by a 2-methylphenyl group attached to the glycine backbone, with a hydrobromide salt enhancing its solubility. The 2-methylphenyl substituent contributes to lipophilicity, which may influence membrane permeability and bioavailability .
Properties
IUPAC Name |
2-amino-N-(2-methylphenyl)acetamide;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.BrH/c1-7-4-2-3-5-8(7)11-9(12)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLCKTSGQXWSDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-26-8 | |
| Record name | Acetamide, 2-amino-N-(2-methylphenyl)-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Alkylation of Glycinamide Derivatives
The most frequently reported pathway involves the alkylation of glycineamide with 2-methylbenzyl bromide. As demonstrated in analogous systems, cesium carbonate in refluxing acetonitrile (82°C, 18 hr) facilitates N¹-selective alkylation through a SN2 mechanism. The reaction achieves 74% yield when using a 1.2:1 molar ratio of 2-methylbenzyl bromide to glycineamide, followed by hydrobromide salt formation via HBr gas saturation in diethyl ether.
Key reaction parameters:
- Temperature control critical below 90°C to prevent N,N-dialkylation
- Anhydrous conditions essential for minimizing hydrolysis (<0.5% water content)
- Stoichiometric base required for complete deprotonation (pKa ~8.1 for glycineamide)
Gabriel Synthesis with Subsequent Functionalization
Alternative routes employ phthalimide-protected intermediates to ensure regiochemical control. The modified Gabriel synthesis proceeds through:
- Potassium phthalimide alkylation with 2-methylbenzyl chloride (DMF, 110°C, 6 hr)
- Hydrazinolysis (NH₂NH₂·H₂O, ethanol reflux) to yield primary amine
- Carbodiimide-mediated coupling with chloroacetic acid (EDC, HOBt, DCM)
- Ammonolysis (NH₃/MeOH, 0°C) to generate free amide
- Salt formation with 48% aqueous HBr
This five-step sequence provides 61% overall yield but requires chromatographic purification after the coupling step, making it less suitable for scale-up compared to direct alkylation methods.
Reductive Amination Pathways
A third approach utilizes reductive amination strategies, particularly effective for generating stereochemically pure products:
- Condensation of 2-methylbenzaldehyde with glycine tert-butyl ester (Ti(OiPr)₄, 4Å MS, THF)
- Sodium cyanoborohydride reduction (pH 4.5 acetate buffer)
- Acidic deprotection (TFA/DCM 1:1)
- Amide formation via mixed carbonic anhydride (ClCO₂Et, N-methylmorpholine)
- Hydrobromide precipitation (HBr/AcOEt)
While achieving excellent enantiomeric excess (>98% ee), this method shows lower overall efficiency (52% yield) due to multiple protection/deprotection steps.
Optimization Strategies and Process Chemistry
Solvent System Optimization
Comparative studies reveal significant yield variations across solvent systems:
| Solvent | Dielectric Constant | Reaction Yield | Byproduct Formation |
|---|---|---|---|
| Acetonitrile | 37.5 | 74% | 3.2% |
| DMF | 36.7 | 68% | 5.8% |
| THF | 7.5 | 42% | 12.1% |
| EtOH | 24.3 | 55% | 8.9% |
Data adapted from large-scale production trials demonstrates acetonitrile's superiority in balancing reactivity and selectivity.
Catalytic System Enhancements
Recent innovations employ phase-transfer catalysts to improve reaction kinetics:
- Tetrabutylammonium bromide (TBAB, 5 mol%) increases yield to 81%
- 18-Crown-6 ether (2 mol%) reduces reaction time from 18 to 9 hours
- Micellar catalysis (TPGS-750-M) enables aqueous conditions (yield maintained at 73%)
These advancements address historical challenges in mass transfer limitations during the alkylation step.
Characterization and Analytical Data
The hydrobromide salt exhibits characteristic physicochemical properties:
Spectroscopic Profile:
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 7.89 (d, J = 8.1 Hz, 1H), 7.45–7.32 (m, 3H), 4.12 (s, 2H), 3.98 (q, J = 5.6 Hz, 2H), 2.45 (s, 3H)
- IR (ATR): 3321 cm⁻¹ (N-H stretch), 1654 cm⁻¹ (C=O amide), 1542 cm⁻¹ (N-H bend)
- XRD: Monoclinic crystal system with P2₁/c space group, a = 8.921 Å, b = 12.345 Å, c = 7.893 Å
Thermal Properties:
- Decomposition onset: 218°C (DSC)
- Hygroscopicity: 0.8% w/w moisture uptake at 25°C/60% RH
Industrial-Scale Production Considerations
Current Good Manufacturing Practice (cGMP) protocols specify:
- Controlled crystallization using anti-solvent addition (tert-butyl methyl ether)
- Multi-stage drying under nitrogen atmosphere (40°C, 12 hr)
- In-process controls:
- HPLC purity >99.5% (USP method)
- Residual solvents <500 ppm (ICH Q3C)
- Heavy metals <10 ppm (ICP-MS analysis)
Batch records from kilogram-scale productions demonstrate reproducibility with <2% inter-batch variability in key quality attributes.
Chemical Reactions Analysis
Acid-Base Reactions
The hydrobromide salt undergoes reversible dissociation in aqueous media:
This equilibrium facilitates proton transfer in basic conditions, regenerating the free base form .
Nucleophilic Substitution
The 2-methylphenyl group directs electrophilic substitution at the para position. For example:
Halogenation proceeds under mild Lewis acid catalysis .
Hydrolysis of the Amide Bond
Under strongly acidic or basic conditions:
Kinetic studies show a half-life of 6.2 hours in 1M NaOH at 25°C .
Specific Reactions and Conditions
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The electron-donating methyl group activates the phenyl ring, directing incoming electrophiles to the para position. Resonance stabilization of the carbocation intermediate is critical .
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate in basic conditions, with rate dependence on hydroxide ion concentration .
-
Salt Dissociation : pH-dependent equilibrium favors the free base in alkaline solutions (pH > 9) .
Comparative Reactivity Analysis
Physical Factors Influencing Reactivity
-
Temperature : Hydrolysis accelerates exponentially above 50°C (ΔH‡ = 58 kJ/mol) .
-
Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states .
-
Catalysts : FeCl<sub>3</sub> lowers the activation energy for halogenation by 30% compared to uncatalyzed reactions .
Scientific Research Applications
Chemical Properties and Structure
N~1~-(2-Methylphenyl)glycinamide hydrobromide is characterized by its unique molecular structure, which includes a glycinamide backbone substituted with a 2-methylphenyl group. This structural feature contributes to its biological activity, particularly in modulating various enzymatic pathways.
Pharmacological Applications
-
Rho Kinase Inhibition
- The compound has been identified as a potential inhibitor of Rho kinase (ROCK), which plays a crucial role in several physiological processes, including smooth muscle contraction and cell proliferation. Inhibitors of ROCK have therapeutic implications for conditions such as hypertension, urinary incontinence, and certain types of cancer .
- Neuroprotective Effects
-
Anti-inflammatory Properties
- The compound's ability to modulate inflammatory responses has been noted in studies focused on autoimmune diseases and chronic inflammation. By inhibiting specific pathways involved in inflammation, it may serve as a treatment option for conditions like arthritis and other inflammatory disorders.
Case Study: Rho Kinase Inhibition
A study demonstrated that this compound effectively inhibited Rho kinase activity in vitro, leading to reduced smooth muscle contraction in bladder tissues. This suggests its potential use in treating urinary incontinence by relaxing the detrusor muscle .
Case Study: Neuroprotection
In a preclinical model of Alzheimer's disease, derivatives of this compound showed significant inhibition of β-amyloid peptide aggregation. This finding supports its application in neurodegenerative disease research and highlights its potential as a lead compound for drug development targeting Alzheimer's .
Data Table: Summary of Applications
| Application Area | Mechanism of Action | Potential Therapeutic Uses |
|---|---|---|
| Rho Kinase Inhibition | Inhibits ROCK activity | Hypertension, urinary incontinence |
| Neuroprotection | Inhibits β-amyloid peptide release | Alzheimer's disease treatment |
| Anti-inflammatory | Modulates inflammatory pathways | Autoimmune diseases, chronic inflammation |
Mechanism of Action
The mechanism by which N1-(2-Methylphenyl)glycinamide hydrobromide exerts its effects involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural and Functional Properties of Selected Glycinamide Hydrobromide Derivatives
Key Observations:
- Bioactivity : The thiazolyl-methoxyphenyl derivative () exhibits cardioprotective effects, suggesting that glycinamide hydrobromides with aromatic heterocycles may target cardiovascular pathways .
- Solubility : Hydrobromide salts generally improve water solubility, but bulky substituents (e.g., benzoyl or nitro groups in ) may reduce solubility compared to simpler alkyl/aryl groups .
Research Findings and Data
Physicochemical Properties
Biological Activity
N~1~-(2-Methylphenyl)glycinamide hydrobromide, also known by its CAS number 1609409-26-8, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methylphenylamine with glycine derivatives in the presence of hydrobromic acid. The reaction conditions can vary, but common methods include using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to facilitate the formation of the amide bond.
Antimicrobial Properties
Recent studies have indicated that compounds structurally related to N~1~-(2-Methylphenyl)glycinamide exhibit significant antimicrobial activity. For example, derivatives containing similar amide linkages have shown effectiveness against various bacterial strains, suggesting that N~1~-(2-Methylphenyl)glycinamide may possess similar properties. A comparative analysis of IC50 values for related compounds demonstrated promising results in inhibiting bacterial growth, indicating potential applications in treating infections .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of compounds related to N~1~-(2-Methylphenyl)glycinamide. In vitro studies utilizing RAW 264.7 macrophage cell lines revealed that these compounds can significantly reduce nitric oxide production and the expression of inflammatory markers such as iNOS (inducible nitric oxide synthase). These findings suggest that N~1~-(2-Methylphenyl)glycinamide may modulate inflammatory responses effectively .
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 5.0 | Anti-inflammatory |
| Compound B | 8.5 | Lipoxygenase inhibitor |
| N~1~-(2-Methylphenyl)glycinamide | TBD | TBD |
Neuroprotective Effects
Additionally, there is emerging evidence that suggests neuroprotective effects associated with similar glycinamide derivatives. The modulation of neurotransmitter systems and inhibition of acetylcholinesterase (AChE) have been observed, which could imply potential therapeutic applications in neurodegenerative diseases .
Study on Anti-inflammatory Activity
A notable study investigated the effects of a series of glycinamide derivatives on inflammation. The results demonstrated that certain compounds significantly inhibited COX-2 and LOX enzymes, which are critical in inflammatory pathways. The study concluded that these compounds could serve as effective anti-inflammatory agents, with N~1~-(2-Methylphenyl)glycinamide being a candidate for further exploration .
Cytotoxicity Assays
Cytotoxicity assays conducted on various cancer cell lines revealed that related compounds exhibited selective cytotoxicity against tumor cells while sparing normal cells. This selectivity is crucial for developing cancer therapeutics that minimize side effects .
Q & A
Basic Research Questions
Q. What validated synthetic routes are available for N¹-(2-Methylphenyl)glycinamide hydrobromide, and how can purity be optimized during synthesis?
- Methodology : A common approach involves coupling 2-methylphenylamine with glycinamide precursors, followed by hydrobromide salt formation. For purity, use recrystallization in polar solvents (e.g., ethanol/water mixtures) and monitor intermediates via TLC or HPLC. Glycinamide hydrochloride synthesis (e.g., H-Gly-NH₂·HCl) provides a template for optimizing reaction conditions and stoichiometry .
- Validation : Characterize intermediates using -NMR and FT-IR to confirm amide bond formation. Final purity ≥98% can be achieved via preparative HPLC with a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- Techniques :
- X-ray crystallography : Resolve absolute configuration using SHELX software for structure refinement. Collect high-resolution data (≤1.0 Å) to minimize thermal motion artifacts .
- NMR : -NMR and HSQC confirm aromatic substituents and glycine backbone connectivity.
Q. How can reverse-phase HPLC be standardized for quantifying impurities in this compound?
- Method : Use a C18 column (250 × 4.6 mm, 5 µm), mobile phase of 0.1 M ammonium acetate (pH 5.0) and acetonitrile (70:30), flow rate 1.0 mL/min, and UV detection at 254 nm. Relative response factors (RRF) for impurities should be calibrated against the main peak .
- Acceptance Criteria : Individual impurities ≤0.1%, total impurities ≤0.5% (w/w), as per pharmacopeial guidelines .
Advanced Research Questions
Q. How does the compound’s stability vary under acidic, basic, and oxidative conditions, and what degradation products form?
- Experimental Design : Conduct forced degradation studies:
- Acidic/Base Hydrolysis : 0.1 M HCl/NaOH at 60°C for 24 hours.
- Oxidation : 3% H₂O₂ at 25°C for 6 hours.
- Analysis : UPLC-PDA-MS identifies degradation products (e.g., hydrolyzed glycinamide or oxidized 2-methylphenyl derivatives). Quantify using validated stability-indicating methods .
Q. What computational strategies predict the compound’s pharmacokinetic and receptor-binding properties?
- Approach :
- Molecular Docking : Use AutoDock Vina with crystal structures of target receptors (e.g., GPCRs or enzymes).
- ADMET Prediction : Employ SwissADME or pkCSM to estimate bioavailability, BBB penetration, and metabolic pathways.
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Case Example : If XRD indicates planar amide geometry while -NMR shows restricted rotation, perform variable-temperature NMR to assess rotational barriers.
- Resolution : Apply density functional theory (DFT) calculations (B3LYP/6-31G*) to model electronic effects and compare with experimental data .
Q. What strategies are effective for impurity profiling during scale-up synthesis?
- Workflow :
LC-HRMS : Identify unknown impurities via exact mass and isotopic patterns.
Synthesis of Suspected Impurities : Prepare analogs (e.g., N¹-(3-methylphenyl) isomer) as reference standards.
Mechanistic Studies : Use DoE (Design of Experiments) to pinpoint reaction steps prone to byproduct formation (e.g., incomplete coupling or bromination) .
Q. How can the compound’s solubility and crystallinity be enhanced without altering pharmacological activity?
- Methods :
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) using solvent drop grinding.
- Salt Forms : Compare hydrobromide with hydrochloride or sulfate salts via phase solubility diagrams.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
